1-Isothiocyanato-3,5-dimethyladamantane
Overview
Description
1-Isothiocyanato-3,5-dimethyladamantane is a chemical compound with the molecular formula C₁₃H₁₉NS. It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the adamantane framework, which is further substituted with two methyl groups at the 3 and 5 positions. The adamantane core provides the compound with exceptional stability and rigidity, making it a valuable building block in various chemical and industrial applications .
Preparation Methods
The synthesis of 1-Isothiocyanato-3,5-dimethyladamantane typically involves the reaction of 3,5-dimethyladamantan-1-yl nitrate with thiocyanate salts. One common method includes the use of potassium thiocyanate in the presence of a strong acid, such as sulfuric acid, to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The product is then isolated through extraction and purification processes, such as recrystallization or chromatography, to obtain the final compound in its pure form .
Chemical Reactions Analysis
1-Isothiocyanato-3,5-dimethyladamantane undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding thioureas or carbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products, depending on the reducing agent used.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes to form various adducts.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Isothiocyanato-3,5-dimethyladamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antiviral and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-Isothiocyanato-3,5-dimethyladamantane exerts its effects involves the interaction of the isothiocyanate group with various molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. This reactivity makes it a valuable tool in biochemical research for studying protein function and signaling pathways .
Comparison with Similar Compounds
1-Isothiocyanato-3,5-dimethyladamantane can be compared with other adamantane derivatives, such as:
1-Isothiocyanatoadamantane: Lacks the methyl groups at the 3 and 5 positions, resulting in different reactivity and properties.
1-Amino-3,5-dimethyladamantane: Contains an amino group instead of an isothiocyanate group, leading to different chemical behavior and applications.
1-Isocyanato-3,5-dimethyladamantane:
The presence of the isothiocyanate group in this compound imparts unique reactivity, making it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-isothiocyanato-3,5-dimethyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBQJLFQKPPSHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N=C=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344323 | |
Record name | 1-Isothiocyanato-3,5-dimethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136860-49-6 | |
Record name | 1-Isothiocyanato-3,5-dimethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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